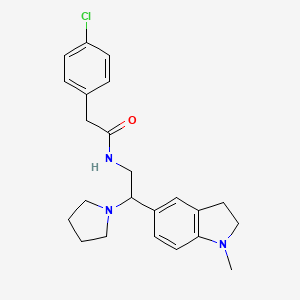![molecular formula C20H25NO3 B2428773 (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate CAS No. 153037-40-2](/img/structure/B2428773.png)
(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamates are a class of organic compounds which are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and structure >N−C(=O)−O− . They are widely used in agriculture as pesticides and also have applications in medicine.
Synthesis Analysis
Carbamates can be synthesized by the reaction of amines with carbon dioxide, a process that can be mediated by superbases . Another method involves the reaction of carbamoyl chlorides with alcohols .
Molecular Structure Analysis
The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked by a single bond to the same carbon atom .
Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be formed from the reaction of amines with carbon dioxide . They can also be synthesized from chloroformates and amines .
Aplicaciones Científicas De Investigación
Electropolymerization
Carbazole-based compounds, which include “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazoles (PCz) and its derivatives, including “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, have been presented for a variety of applications, such as biosensors . Their versatility in functionalization and good chemical and environmental stability make them suitable for this application .
Corrosion Inhibition
PCz and its derivatives have also been used in anti-corrosion applications . Their good chemical and environmental stability make them ideal for this purpose .
Photovoltaics
PCz and its derivatives have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them suitable for this application .
Electroluminescent Devices
PCz and its derivatives have potential industrial applications in electroluminescent applications . Their good environmental stability and photoconductivity make them ideal for this purpose .
Light Emitting Diodes
PCz and its derivatives have been used in light emitting diodes . Their strong fluorescence and good environmental stability make them suitable for this application .
Rechargeable Batteries
PCz and its derivatives have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this purpose .
Carbamoylation
“(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This simple, versatile, one-pot procedure for the synthesis of substituted O -aryl carbamates offers an economical and efficient route to many compounds of interest .
Mecanismo De Acción
Target of Action
Carbamates, a class of compounds to which this compound belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
The interaction of “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” with its targets involves the formation of carbamates. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Biochemical Pathways
The biochemical pathways affected by “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, and C1 metabolism .
Pharmacokinetics
The physicochemical properties of drugs, the ph and solubility, and the approaches to improving aqueous solubility as well as the drug metabolism and drug/drug interactions are important aspects of drug molecules .
Result of Action
Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “(S)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”. For instance, carbamate pesticides, which are structurally similar to the compound , have relatively low durability and virulence compared to organophosphorus and organochlorine pesticides . This suggests that the compound’s action may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide](/img/structure/B2428690.png)
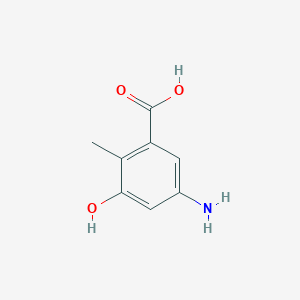
![1-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2428694.png)


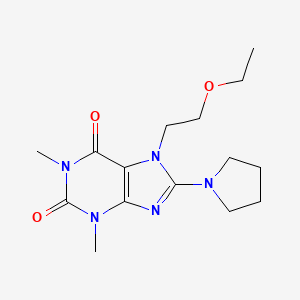
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)
![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)
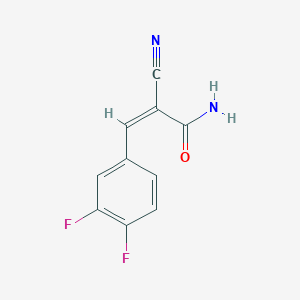
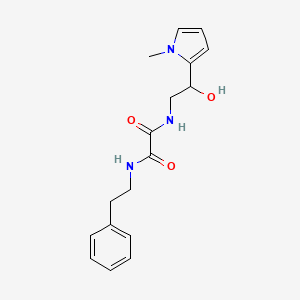

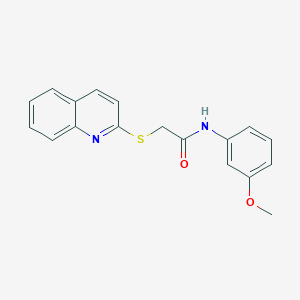
![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
